Cas no 272-67-3 (Thieno[3,2-b]pyridine)
Thieno[3,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- Thieno[3,2-b]pyridine
- thieno[3,2-c] pyridine
- Thieno-<3,2-b>pyridin
- thieno<3,2-b>pyridine
- THIENOPYRIDINE
- Thieno-[3,2-b]-pyridine
- DBDCNCCRPKTRSD-UHFFFAOYSA-N
- FCH889048
- PB25371
- AB1010435
- AB0069110
- AX8208321
- ST24031912
- Z4533
- A818986
- CS-D0425
- SCHEMBL23806
- 272-67-3
- J-016715
- DS-14718
- MFCD11110437
- DTXSID70480597
- AKOS006307945
- SY008443
-
- MDL: MFCD11110437
- Inchi: 1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
- InChI Key: DBDCNCCRPKTRSD-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C=CC=N2
Computed Properties
- Exact Mass: 135.01400
- Monoisotopic Mass: 135.01427034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 2
Experimental Properties
- Density: 1.272±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 129-131 ºC (16 Torr)
- Flash Point: 100.2±10.2 ºC,
- Refractive Index: 1.6391 (21 ºC)
- Solubility: Slightly soluble (3.4 g/l) (25 º C),
- PSA: 41.13000
- LogP: 2.29630
Thieno[3,2-b]pyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thieno[3,2-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90210-1g |
Thieno[3,2-b]pyridine |
272-67-3 | 97% | 1g |
¥403.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90210-250mg |
Thieno[3,2-b]pyridine |
272-67-3 | 97% | 250mg |
¥149.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90210-100mg |
Thieno[3,2-b]pyridine |
272-67-3 | 97% | 100mg |
¥72.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90210-5g |
Thieno[3,2-b]pyridine |
272-67-3 | 97% | 5g |
¥1810.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T824854-1g |
Thieno[3,2-b]pyridine |
272-67-3 | ≥95% | 1g |
988.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IC104-1g |
Thieno[3,2-b]pyridine |
272-67-3 | 97% | 1g |
1125.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IC104-5g |
Thieno[3,2-b]pyridine |
272-67-3 | 97% | 5g |
4543CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IC104-100mg |
Thieno[3,2-b]pyridine |
272-67-3 | 97% | 100mg |
256CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IC104-250mg |
Thieno[3,2-b]pyridine |
272-67-3 | 97% | 250mg |
505CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1242-25g |
thieno[3,2-b]pyridine |
272-67-3 | 95% | 25g |
$1400 | 2023-09-07 |
Thieno[3,2-b]pyridine Suppliers
Thieno[3,2-b]pyridine Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Thieno[3,2-b]pyridine
Thieno[3,2-b]pyridine (CAS No. 272-67-3): A Versatile Scaffold in Modern Pharmaceutical Research
Thieno[3,2-b]pyridine, with the chemical identifier CAS No. 272-67-3, represents a heterocyclic compound that has garnered significant attention in the realm of pharmaceutical chemistry due to its unique structural framework and diverse biological activities. This bicyclic structure, consisting of a thiophene ring fused with a pyridine ring, serves as a privileged scaffold in the development of novel therapeutic agents. The inherent electronic and steric properties of this molecule make it an attractive candidate for modulating various biological pathways, particularly in the context of oncology, inflammation, and neurodegenerative diseases.
The significance of Thieno[3,2-b]pyridine in medicinal chemistry stems from its ability to engage with multiple biological targets through its fused ring system. The thiophene moiety contributes to electron-rich characteristics, while the pyridine ring introduces basicity and potential hydrogen bonding capabilities. This dual functionality has been exploited in the design of small-molecule inhibitors and agonists that exhibit promising pharmacological profiles. Recent advances in computational chemistry have further elucidated the binding modes of Thieno[3,2-b]pyridine-based derivatives with protein targets, facilitating the rational design of next-generation drugs.
In recent years, research has highlighted the potential of Thieno[3,2-b]pyridine derivatives as kinase inhibitors, particularly in the treatment of cancers driven by aberrant tyrosine kinase activity. For instance, studies have demonstrated that certain analogs of this scaffold can selectively inhibit kinases such as EGFR and ALK, which are implicated in various malignancies. The structural flexibility of Thieno[3,2-b]pyridine allows for the introduction of substituents that enhance binding affinity and selectivity, reducing off-target effects. Preclinical data suggest that these derivatives exhibit potent antitumor activity in vitro and in vivo, making them candidates for further clinical development.
Beyond oncology, Thieno[3,2-b]pyridine has been explored for its anti-inflammatory properties. The scaffold's ability to modulate inflammatory signaling pathways has been linked to its efficacy in models of acute and chronic inflammation. Notably, derivatives of Thieno[3,2-b]pyridine have shown inhibitory effects on enzymes such as COX-2 and LOX-5, which are key mediators of inflammation. These findings have prompted investigations into their potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease. The structural diversity inherent in this scaffold also allows for the development of molecules with improved pharmacokinetic profiles.
The neuroprotective potential of Thieno[3,2-b]pyridine-based compounds has also emerged as a promising area of research. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and protein misfolding, processes that can be mitigated by molecules with antioxidant and chaperone-like activities. Studies indicate that certain derivatives of Thieno[3,2-b]pyridine can scavenge reactive oxygen species and promote the degradation of aberrant proteins. These effects have been observed in cellular and animal models, suggesting that such compounds may offer therapeutic benefits in neurodegenerative disorders.
The synthesis of novel derivatives of Thieno[3,2-b]pyridine continues to be an active field of investigation. Advances in synthetic methodologies have enabled the efficient construction of complex analogs with tailored biological properties. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in introducing diverse substituents onto the scaffold while maintaining regioselectivity. Additionally, computational approaches like molecular docking and virtual screening have accelerated the discovery process by predicting binding affinities and optimizing lead structures.
The pharmacokinetic optimization of Thieno[3,2-b]pyridine-based drugs remains a critical challenge. Poor solubility, rapid metabolism, and limited oral bioavailability often hinder their clinical translation. However, strategies such as prodrug design and covalent modification have been employed to enhance their pharmacokinetic profiles. For example, linking the scaffold to polar moieties or incorporating bioisosteric groups can improve solubility and metabolic stability. These efforts are essential for ensuring that promising candidates progress into clinical trials where they can be evaluated for safety and efficacy.
In conclusion, Thieno[3,2-b]pyridine, identified by its CAS number CAS No. 272-67-3, represents a structurally intriguing heterocycle with broad applications in pharmaceutical research. Its unique combination of electronic properties and biological activities makes it a valuable scaffold for developing innovative therapeutic agents targeting cancers, inflammation, and neurodegenerative diseases. Continued advancements in synthetic chemistry and computational biology will further enhance our ability to harness the potential of this versatile molecule for improving human health.
272-67-3 (Thieno[3,2-b]pyridine) Related Products
- 243-68-5([1]Benzothieno[3,2-b]quinoline)
- 261-89-2(Phenothiazin-5-ium)
- 343-57-7(12H-[1]Benzothieno[2',3':4,5]pyrrolo[2,3-f]isoquinoline)
- 319-19-7(12H-[1]Benzothieno[2',3':4,5]pyrrolo[2,3-f]quinoline)
- 315-00-4(7H-[1]Benzothieno[2',3':4,5]pyrrolo[3,2-f]quinoline)
- 1491-09-4(Benzo[h][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI))
- 64059-68-3(Thieno[3,2-c]phenanthridine(9CI))
- 314-99-8(7H-Benzo[e][1]benzothieno[3,2-b]indole)
- 1491-10-7(Benzo[f][1]benzothieno[3,2-b]quinoline(7CI,8CI,9CI))
- 153382-82-2(Thieno[2',3':3,4]cyclopent[1,2-b]azirine(9CI))